4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Overview
Description
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C12H6ClF3N2O. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Mode of Action
The exact mode of action of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile is currently unknown due to the lack of specific studies on this compound . Quinoline derivatives are known to interact with various biological targets, leading to diverse physiological effects .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical processes, but further studies are needed to elucidate the specific pathways influenced by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents to form the quinoline core, followed by functional group modifications to introduce the chloro, methoxy, trifluoromethyl, and carbonitrile groups.
Industrial Production Methods
Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It is used in the development of pesticides and herbicides.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
- 4-Chloro-7-methoxy-2-(trifluoromethyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the trifluoromethyl group at the 2-position, along with the carbonitrile group at the 3-position, makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O/c1-19-6-2-3-9-7(4-6)10(13)8(5-17)11(18-9)12(14,15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGKFJOTCTMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Cl)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423598 | |
Record name | 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959271-96-6 | |
Record name | 4-Chloro-6-methoxy-2-(trifluoromethyl)-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959271-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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